2-Pyridinecarboxaldehyde, O-propyloxime
Overview
Description
2-Pyridinecarboxaldehyde, O-propyloxime is a chemical compound1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
The synthesis of 2-Pyridinecarboxaldehyde, a related compound, involves several steps including the temperature rise reflux reaction of 2-methylpyridine, hydrolysis under alkalinity condition, and cooling in the presence of various catalysts2.
Molecular Structure Analysis
The molecular structure of 2-Pyridinecarboxaldehyde, a related compound, has been analyzed using various spectroscopic techniques3. However, specific details about the molecular structure of 2-Pyridinecarboxaldehyde, O-propyloxime are not readily available.
Chemical Reactions Analysis
The chemical reactions involving 2-Pyridinecarboxaldehyde, a related compound, have been studied4. However, specific details about the chemical reactions of 2-Pyridinecarboxaldehyde, O-propyloxime are not readily available.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Pyridinecarboxaldehyde, a related compound, include a molecular weight of 107.11, a melting point of -21–22°C, a boiling point of 181 °C, and a density of 1.126 g/mL at 25 °C6.
Safety And Hazards
The safety data sheet for 2-Pyridinecarboxaldehyde, a related compound, indicates that it is harmful if swallowed, fatal if inhaled, and may cause skin and eye irritation7. However, specific safety and hazard information for 2-Pyridinecarboxaldehyde, O-propyloxime is not readily available.
Future Directions
Research on 2-Pyridinecarboxaldehyde, a related compound, has suggested potential applications in the development of antibacterial materials8. However, specific future directions for research on 2-Pyridinecarboxaldehyde, O-propyloxime are not readily available.
Please note that while I strive to provide accurate and up-to-date information, the information provided should be verified with the original sources or through further research.
properties
IUPAC Name |
(E)-N-propoxy-1-pyridin-2-ylmethanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSIKPTLWPOBD-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCON=CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCO/N=C/C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinecarboxaldehyde, O-propyloxime | |
CAS RN |
71172-62-8 | |
Record name | 2-Pyridinecarboxaldehyde, O-propyloxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC65645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC37932 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-PYRIDINEALDOXIME O-PROPYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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